2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Description

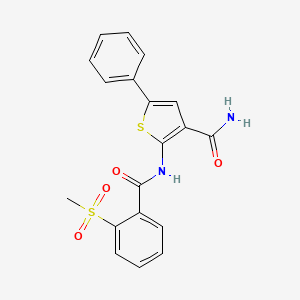

2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a thiophene-derived compound featuring a phenyl group at the 5-position, a carboxamide group at the 3-position, and a benzamido substituent at the 2-position with a methylsulfonyl moiety. The methylsulfonyl group may enhance metabolic stability or binding affinity, as seen in sulfonylurea herbicides and enzyme inhibitors .

Properties

IUPAC Name |

2-[(2-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-27(24,25)16-10-6-5-9-13(16)18(23)21-19-14(17(20)22)11-15(26-19)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDSCIDFTQYVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Methylsulfonyl Substitution: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methylsulfonyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carboxamide or benzamido groups.

Substitution: Substituted thiophene derivatives with different functional groups replacing the methylsulfonyl group.

Scientific Research Applications

Research indicates that 2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide exhibits significant biological activities, primarily as an anticancer and antimicrobial agent.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for anticancer drugs. Studies have demonstrated that it can increase caspase activity, leading to programmed cell death in various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

- Efficacy in Cell Lines : In vitro evaluations have revealed that the compound displays cytotoxic activity with IC50 values below 100 μM against human cancer cell lines, indicating its potential as an effective therapeutic agent .

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has also been evaluated for its antibacterial properties. It has shown potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

- Synergistic Effects : In combination with cell-penetrating peptides, the compound's antibacterial efficacy was enhanced, suggesting potential for use in hybrid antimicrobial strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide moiety and phenyl groups have been explored to enhance potency and selectivity against target enzymes or receptors.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Studies : In a controlled study, this compound was tested against a panel of cancer cell lines through the National Cancer Institute's protocols. The results indicated a significant inhibition of cell growth with promising drug-like properties .

- Antimicrobial Evaluation : A series of derivatives based on this compound were synthesized and tested for their antibacterial activity. Results showed that certain modifications led to enhanced inhibition zones against bacterial strains such as E. coli and Staphylococcus aureus .

Data Tables

| Compound | Activity Type | IC50 (μM) | Cell Line/Pathogen |

|---|---|---|---|

| This compound | Anticancer | <100 | HCT-116, HeLa, MCF-7 |

| This compound | Antimicrobial | Not specified | E. coli, S. aureus |

Mechanism of Action

The mechanism of action of 2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Notes on Comparisons:

- Structural Differences : The target compound shares a thiophene-carboxamide backbone with CAS 946381-07-3 , but its methylsulfonyl-benzamido group distinguishes it from the benzodioxolyl-acetamido substituent in the latter. This difference likely alters solubility and target specificity.

- triazine in sulfonylureas) may confer unique binding properties.

- Applications : Ensulizole demonstrates how sulfonic acid derivatives differ in use (cosmetics vs. agrochemicals), highlighting that functional group placement dictates biological role.

Research Findings and Hypotheses

Agrochemical Potential: The methylsulfonyl moiety in the target compound mirrors sulfonylurea herbicides (e.g., ethametsulfuron) that inhibit plant acetolactate synthase . However, the thiophene core may reduce cross-resistance risks in weed species.

Pharmaceutical Scaffold : The carboxamide-thiophene structure is common in kinase inhibitors and anti-inflammatory agents. The methylsulfonyl group could improve metabolic stability compared to CAS 946381-07-3 .

Synthetic Feasibility : highlights the use of benzothiophene carboxylates as intermediates, suggesting the target compound could be synthesized via analogous amidation/sulfonylation routes.

Biological Activity

The compound 2-(2-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. The general synthetic route includes:

- Formation of the thiophene core : Utilizing methods such as Suzuki coupling to introduce phenyl groups.

- Amidation : The introduction of the methylsulfonylbenzamide moiety through reaction with appropriate amines.

- Carboxamide formation : Finalizing the structure with carboxylic acid derivatives.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HT-29 | 15.0 |

| M21 | 10.0 |

These values suggest that the compound is particularly potent against melanoma cells, which may be attributed to its ability to disrupt cell cycle progression at the G2/M phase, similar to other known inhibitors targeting β-tubulin .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibits significant antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10 |

| S. aureus | 12 |

| B. subtilis | 9 |

These findings highlight its potential as a dual-action therapeutic agent in both cancer treatment and infection control .

Anticancer Mechanism

The anticancer activity is hypothesized to involve:

- Disruption of Microtubule Dynamics : By binding to the colchicine site on β-tubulin, it prevents polymerization, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, enhancing its cytotoxic effects on rapidly dividing tumor cells .

Antimicrobial Mechanism

For its antimicrobial properties:

- Cell Membrane Disruption : The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.

- Inhibition of Protein Synthesis : It may interfere with ribosomal function or other essential bacterial processes, further contributing to its antibacterial efficacy .

Case Studies

A notable study involved the administration of this compound in an in vivo model of melanoma. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.